3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine
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Overview
Description
3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine is a heterocyclic compound containing a thiadiazole ring substituted with a 4-methylphenylsulfanyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine typically involves the reaction of 4-methylbenzenethiol with appropriate thiadiazole precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid under microwave activation or convection heating.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated thiadiazole derivatives.
Scientific Research Applications
3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Research: It is used as a probe to study enzyme interactions and as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methylphenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyrimidine
- 5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
- **5-[(4-Methylphenyl
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S2/c1-6-2-4-7(5-3-6)13-9-11-8(10)14-12-9/h2-5H,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOICKUOHRFCPJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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